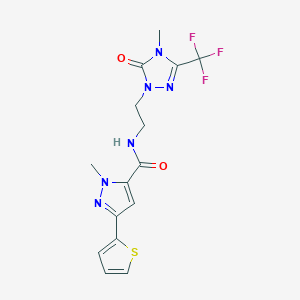

![molecular formula C23H23N5O2S B2557057 N1-(4-etilfenil)-N2-(2-(2-(m-tolilo)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)oxalamida CAS No. 894039-88-4](/img/structure/B2557057.png)

N1-(4-etilfenil)-N2-(2-(2-(m-tolilo)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)oxalamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole ring system, which has gained attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves several methodologies . A classical method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . The reaction is carried out using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes give conjugated products .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple ring systems. The thiazolo[3,2-b][1,2,4]triazole ring system is a key component of the structure .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The thiazolo[3,2-b][1,2,4]triazole ring system can react with various reagents, leading to a wide range of possible products .Aplicaciones Científicas De Investigación

- El andamiaje que contiene 1,2,4-triazol se ha investigado por su potencial como agente anticancerígeno. Los investigadores han explorado sus efectos en las células cancerosas, con el objetivo de desarrollar nuevos candidatos a fármacos. La estructura del compuesto le permite interactuar con receptores biológicos a través de enlaces de hidrógeno e interacciones dipolares .

Propiedades anticancerígenas

En resumen, el compuesto N1-(4-etilfenil)-N2-(2-(2-(m-tolilo)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)oxalamida es prometedor en diversos campos, desde la investigación del cáncer hasta la agricultura. Su estructura única y sus diversas actividades farmacológicas lo convierten en un tema intrigante para futuras investigaciones . Los investigadores continúan explorando su potencial y desarrollando nuevas metodologías para sintetizar andamiajes relacionados que contienen 1,2,4-triazol.

Nasri, S., Bayat, M., & Kochia, K. (2022). Estrategias para la síntesis de andamiajes que contienen 1,2,4-triazol utilizando 3-amino-1,2,4-triazol. Diversidad Molecular, 26(2), 717–739. Enlace

Direcciones Futuras

The thiazolo[3,2-b][1,2,4]triazole ring system has gained significant attention in recent years due to its potential applications in organic electronics . Future research may focus on exploring new synthesis methods, studying the compound’s properties in more detail, and investigating its potential applications in various fields.

Mecanismo De Acción

Target of action

Compounds containing 1,2,4-triazole and thiazole moieties are known to exhibit a wide range of biological activities . They have been found to interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds and dipole interactions .

Biochemical pathways

1,2,4-triazoles and thiazoles have been found to be involved in a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Compounds containing 1,2,4-triazole and thiazole moieties are generally well absorbed and distributed in the body, metabolized, and then excreted .

Result of action

1,2,4-triazoles and thiazoles have been found to exhibit a variety of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Action environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of compounds containing 1,2,4-triazole and thiazole moieties .

Propiedades

IUPAC Name |

N'-(4-ethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-3-16-7-9-18(10-8-16)25-22(30)21(29)24-12-11-19-14-31-23-26-20(27-28(19)23)17-6-4-5-15(2)13-17/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMARLMVDPUAIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B2556974.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2556978.png)

![1-(2-Furoyl)-4-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2556979.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2556980.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-chloro-4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2556989.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2556990.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2556991.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2556993.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2556995.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2556997.png)